Krasg12C IN-2
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Overview
Description
KRASG12C IN-2 is a compound that targets the KRAS G12C mutation, a common genetic alteration in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRASG12C IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a covalent bond with the thiol group of cysteine in the KRAS G12C mutant. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the selective binding of the inhibitor to the target site .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: KRASG12C IN-2 primarily undergoes covalent binding reactions with the thiol group of cysteine in the KRAS G12C mutant. This covalent modification traps KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, reducing agents, and catalysts that facilitate the formation of covalent bonds. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired selectivity and efficiency .
Major Products Formed: The major product formed from the reaction of this compound with the KRAS G12C mutant is a covalently modified KRAS protein that is locked in an inactive state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation and survival .
Scientific Research Applications
KRASG12C IN-2 has significant applications in scientific research, particularly in the fields of cancer biology and drug development. It is used to study the mechanisms of KRAS-driven cancers and to develop targeted therapies for patients with KRAS G12C mutations. The compound has shown promise in preclinical models of NSCLC, colorectal cancer, and pancreatic cancer, where it effectively inhibits tumor growth and enhances the efficacy of combination therapies .
Mechanism of Action
KRASG12C IN-2 exerts its effects by covalently binding to the thiol group of cysteine at codon 12 in the KRAS G12C mutant. This binding locks KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling through pathways such as RAF-MEK-ERK and PI3K-AKT-mTOR. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .
Comparison with Similar Compounds
KRASG12C IN-2 is unique among KRAS inhibitors due to its high selectivity for the G12C mutation and its ability to covalently modify the target protein. Similar compounds include sotorasib (AMG510) and adagrasib (MRTX849), which also target the KRAS G12C mutation but may differ in their binding affinities, pharmacokinetics, and clinical efficacy .
List of Similar Compounds:- Sotorasib (AMG510)
- Adagrasib (MRTX849)
- ARS-1620
- GDC-6036
This compound stands out due to its unique binding mechanism and potential for use in combination therapies to overcome resistance mechanisms in KRAS-driven cancers .
Biological Activity
KRASG12C IN-2 is a second-generation covalent inhibitor targeting the KRAS G12C mutation, a prevalent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article explores the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical data, and combination strategies to enhance therapeutic efficacy.
This compound exploits the unique cysteine residue in the KRAS G12C mutant to form an irreversible covalent bond, locking the protein in its inactive GDP-bound state. This prevents downstream signaling through the RAS/MAPK pathway, which is critical for tumor cell proliferation and survival .
Key Features:
- Selective Targeting : Specificity for KRAS G12C ensures minimal off-target effects.
- Irreversible Binding : Covalent inhibition leads to prolonged suppression of KRAS activity.
In Vitro Activity
This compound has demonstrated potent inhibition of KRAS-dependent signaling pathways in multiple cancer cell lines. Table 1 summarizes its efficacy across various models:
Cell Line | KRAS G12C Genotype | IC50 (μM) | Max Inhibition (%) |
---|---|---|---|
NCI-H2030 | Homozygous (+/+) | 0.59 ± 0.20 | ~80 |
MIA PaCa-2 | Homozygous (+/+) | 0.32 ± 0.08 | ~75 |
SW1573 | Homozygous (+/+) | 0.76 ± 0.30 | ~90 |
NCI-H23 | Heterozygous (+/−) | 0.25 ± 0.08 | ~90 |
These results indicate that this compound achieves rapid and sustained degradation of the mutant protein, with maximal effect observed within 24 hours .
In Vivo Efficacy
In preclinical mouse models, this compound reduced tumor volume significantly in NSCLC xenografts harboring KRAS G12C mutations. The compound also demonstrated favorable pharmacokinetics, including high bioavailability and tissue penetration .
Efficacy in NSCLC
This compound has shown promising results in clinical trials for advanced NSCLC:
- Objective Response Rate (ORR) : Approximately 37% in heavily pretreated patients.
- Median Progression-Free Survival (PFS) : Ranges from 6.5 to 8.1 months.
- Median Duration of Response (mDoR) : Up to 11 months .
Combination Strategies
To overcome resistance mechanisms and enhance efficacy, combination therapies have been explored:
- KRAS Inhibitors + EGFR Inhibitors : Improved outcomes in CRC patients with co-occurring mutations .
- KRAS Inhibitors + SHP2 Inhibitors : Synergistic effects on RAS/MAPK pathway suppression .
- KRAS Inhibitors + Immune Checkpoint Blockade : Enhanced anti-tumor immunity in preclinical models .
Toxicity Profile
The most common treatment-related adverse events (TRAEs) include rash, diarrhea, and fatigue. Grade 3–4 TRAEs occur in approximately 20% of patients but are generally manageable with supportive care or dose adjustments .
Case Study 1: NSCLC Patient with CNS Metastases
A patient with KRAS G12C-mutated NSCLC and untreated brain metastases achieved partial intracranial response with this compound therapy. This highlights its potential for treating CNS-involved disease .
Case Study 2: CRC Patient with Prior Resistance
In a phase Ib trial combining this compound with cetuximab, a CRC patient previously resistant to first-generation inhibitors achieved stable disease for over six months, demonstrating the utility of combination approaches .
Properties
Molecular Formula |
C32H35F6N7O3 |
---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1 |
InChI Key |
JOLORSRKBHXPFT-KIQNBNRRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N |
Origin of Product |
United States |
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